molecular formula C20H21Cl2NO3S B12131253 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

Cat. No.: B12131253
M. Wt: 426.4 g/mol
InChI Key: NHGFNPFWEYNKCQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is a synthetic organic compound It is characterized by the presence of dichloro-substituted benzamide, a dioxidotetrahydrothiophene ring, and an ethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Dioxidotetrahydrothiophene Ring: The dioxidotetrahydrothiophene ring can be introduced through a cyclization reaction involving a thiol and an oxidizing agent.

    Attachment of the Ethylbenzyl Group: The ethylbenzyl group can be attached via a nucleophilic substitution reaction using an appropriate benzyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The dichloro groups on the benzene ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide may have various applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent with specific biological activity.

    Industry: Use in the production of advanced materials or as an additive in formulations.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: Shares the benzamide core but lacks the dioxidotetrahydrothiophene and ethylbenzyl groups.

    N-(4-ethylbenzyl)benzamide: Contains the ethylbenzyl group but lacks the dichloro and dioxidotetrahydrothiophene moieties.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Includes the dioxidotetrahydrothiophene ring but lacks the dichloro and ethylbenzyl groups.

Uniqueness

The uniqueness of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H21Cl2NO3S

Molecular Weight

426.4 g/mol

IUPAC Name

2,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide

InChI

InChI=1S/C20H21Cl2NO3S/c1-2-14-3-5-15(6-4-14)12-23(17-9-10-27(25,26)13-17)20(24)18-8-7-16(21)11-19(18)22/h3-8,11,17H,2,9-10,12-13H2,1H3

InChI Key

NHGFNPFWEYNKCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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